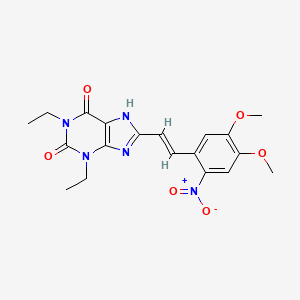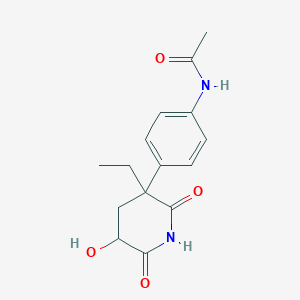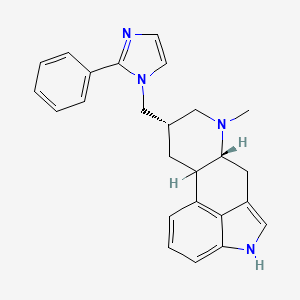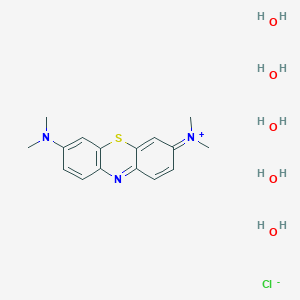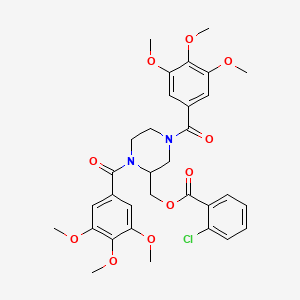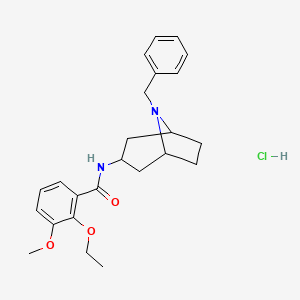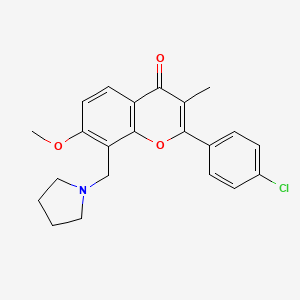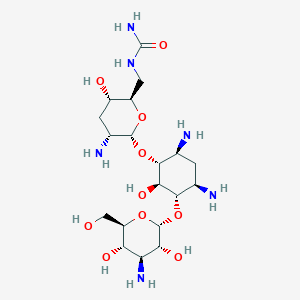
Nebramycin factor 13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nebramycin factor 13 is a member of the nebramycin complex, which consists of various aminoglycoside antibiotics. These antibiotics are isolated from the fermentation of the actinomycete Streptomyces tenebrarius . This compound has a molecular formula of C19H38N6O10 and a molecular weight of 510.539 Da . It is known for its antibacterial properties and is part of a group of compounds that are effective against Gram-negative bacterial infections .
準備方法
Synthetic Routes and Reaction Conditions: Nebramycin factor 13 is typically produced through fermentation processes involving Streptomyces tenebrarius. The fermentation broth is subjected to solid-phase extraction techniques, such as OASIS MCX SPE, to isolate the nebramycin factors . The separation of each factor is achieved using reversed-phase C18 column chromatography with ion-pairing reagents .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces tenebrarius. The fermentation conditions are optimized to maximize the yield of nebramycin factors. The broth is then processed using solid-phase extraction and chromatographic techniques to purify the desired compound .
化学反応の分析
Types of Reactions: Nebramycin factor 13 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or to study its structure-activity relationships.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated analogs.
科学的研究の応用
Nebramycin factor 13 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationships of aminoglycoside antibiotics.
Biology: this compound is used to study the mechanisms of bacterial resistance to aminoglycosides.
Medicine: Although primarily used in veterinary medicine, this compound and its analogs are studied for potential use in treating human bacterial infections.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new antibacterial drugs.
作用機序
Nebramycin factor 13 exerts its antibacterial effects by binding to the bacterial ribosome, leading to the misreading of mRNA and the incorporation of incorrect amino acids into the nascent polypeptide chain . This results in the production of dysfunctional proteins, ultimately causing bacterial cell death. The compound targets the 16S ribosomal RNA within the bacterial ribosome, disrupting protein synthesis .
類似化合物との比較
Tobramycin: Another aminoglycoside antibiotic, tobramycin, is closely related to nebramycin factor 13.
Apramycin: Apramycin is another member of the nebramycin complex and is used in veterinary medicine.
Kanamycin: Kanamycin is another aminoglycoside antibiotic with a similar structure and antibacterial properties.
Uniqueness of this compound: this compound is unique due to its specific structure, which includes a combination of amino sugars and a cyclohexane ring. This structure contributes to its distinct antibacterial properties and its effectiveness against certain Gram-negative bacteria .
特性
CAS番号 |
64332-35-0 |
|---|---|
分子式 |
C19H38N6O10 |
分子量 |
510.5 g/mol |
IUPAC名 |
[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methylurea |
InChI |
InChI=1S/C19H38N6O10/c20-5-1-6(21)16(35-18-13(29)11(23)12(28)10(4-26)33-18)14(30)15(5)34-17-7(22)2-8(27)9(32-17)3-25-19(24)31/h5-18,26-30H,1-4,20-23H2,(H3,24,25,31)/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
InChIキー |
BXUDMXDCTTUXLQ-PBSUHMDJSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CNC(=O)N)O)N)N |
正規SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)N)O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


